molecular formula C9H12N2O B14547721 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol CAS No. 62064-63-5

6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

Cat. No.: B14547721
CAS No.: 62064-63-5
M. Wt: 164.20 g/mol
InChI Key: CNKDUBHBNCCRGN-UHFFFAOYSA-N
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Description

6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is a heterocyclic compound that belongs to the pyridopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic conditions, followed by cyclization to form the desired pyridopyrimidine ring system .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .

Scientific Research Applications

6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity .

Comparison with Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar structural features but different biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.

    Pyrimido[1,2-c][1,3]benzothiazine: Studied for its potential as an antimalarial agent

Uniqueness: 6-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in the design of new drugs and materials with tailored properties .

Properties

CAS No.

62064-63-5

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol

InChI

InChI=1S/C9H12N2O/c1-7-3-2-4-9-10-5-8(12)6-11(7)9/h2-4,8,12H,5-6H2,1H3

InChI Key

CNKDUBHBNCCRGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NCC(CN12)O

Origin of Product

United States

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